Superior Chemoprotective Profile with No GJIC Inhibition Compared to Cytotoxic Chalcone Analogs
This dihydrochalcone was identified as a promising chemoprotective compound that inhibits CYP1A activity without inducing adverse effects like gap junctional intercellular communication (GJIC) inhibition, a common toxicity marker for many other chalcone and dihydrochalcone derivatives. This contrasts with other derivatives that were excluded from further screening due to GJIC inhibition and/or cytotoxicity [1].
| Evidence Dimension | CYP1A inhibition (EROD activity) and toxicity (GJIC inhibition) |
|---|---|
| Target Compound Data | Inhibited EROD activity in a dose-dependent manner (0.25-25 µM) and elicited no inhibition of GJIC [1]. |
| Comparator Or Baseline | Numerous other mono-, di-, and tri-hydroxylated chalcones and dihydrochalcones that showed GJIC inhibition and/or cytotoxicity, leading to their exclusion as chemoprotective candidates [1]. |
| Quantified Difference | Qualitatively classified as a 'promising chemoprotective compound' due to the absence of GJIC inhibition, unlike other structurally similar compounds that were excluded for this adverse effect. |
| Conditions | Rat hepatic microsomes for EROD assay; Rat liver epithelial WB-F344 cells for GJIC assay [1]. |
Why This Matters
This evidence is critical for procurement in chemoprevention and toxicology research, as it differentiates the compound based on a favorable safety window (efficacy without a key in vitro toxicity marker) that is not present in many of its close structural analogs.
- [1] Forejtníková, H.; Lunerová, K.; Kubínová, R.; Jankovská, D.; Marek, R.; Kares, R.; Suchý, V.ác.; Vondrácek, J.; Machala, M. Chemoprotective and toxic potentials of synthetic and natural chalcones and dihydrochalcones in vitro. Toxicology 2005, 208 (1), 81-93. DOI: 10.1016/j.tox.2004.11.011 View Source
